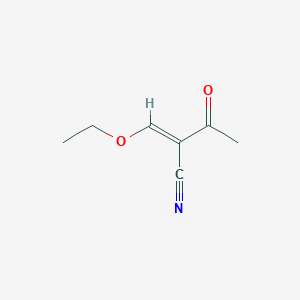

2-Ethoxymethylene-3-oxobutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxymethylene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The mode of action of 2-Ethoxymethylene-3-oxobutanenitrile involves its reaction with various compounds. For instance, it can be readily synthesized by reaction with hydrazines, amidines, and aminotriazoles . .

Biochemical Pathways

It’s likely that the compound interacts with various biochemical pathways due to its reactivity with different compounds

Result of Action

Given its reactivity with various compounds, it’s likely that the compound induces a range of molecular and cellular effects

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action

生物活性

2-Ethoxymethylene-3-oxobutanenitrile (EMOB) is a versatile compound with significant potential in medicinal chemistry, particularly in the synthesis of biologically active heterocycles. This article explores its biological activity, synthesis, and the implications of its derivatives based on various research findings.

Chemical Structure and Properties

This compound is characterized by its trifunctional nature, allowing it to act as a synthetic equivalent for introducing various moieties into organic compounds. Its chemical formula is C7H9NO2 and it features a nitrile group that contributes to its reactivity and biological activity.

Synthesis of Derivatives

The synthesis of derivatives from EMOB has been extensively studied. For instance, reactions with hydrazines or amidines yield new pyrazolic and pyrimidinic compounds. These derivatives have been tested for their biological activities against a range of microorganisms and cancer cell lines.

Synthesis Pathway:

- Starting Material : this compound.

- Reagents : Hydrazines or amidines.

- Conditions : Typically involves reflux in ethanol or other solvents.

- Products : Pyrazoles, pyrimidines, and other heterocycles.

Antimicrobial Activity

Research indicates that several derivatives of EMOB exhibit potent antimicrobial properties against various bacterial strains and fungi. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) tests and zone of inhibition assays.

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| 2 | B. subtilis | 150 |

| 10 | S. aureus | 150 |

| 13d | E. coli | <100 |

| 10 | A. niger | <100 |

The data indicate that compounds derived from EMOB can be more effective than standard antibiotics such as Amphotericin B and Vancomycin in certain cases .

Cytotoxicity

In addition to antimicrobial properties, some derivatives have shown cytotoxic effects against human cancer cell lines, such as HeLa cells. This suggests potential applications in cancer therapy:

| Compound | Cell Line | IC50 (mg/L) |

|---|---|---|

| 13d | HeLa | <100 |

| 10 | HeLa | <100 |

Case Studies

- Pyrimidine Derivatives : A study synthesized pyrimidine derivatives from EMOB and evaluated their antimicrobial activity against E. coli, S. aureus, and C. albicans. The presence of specific substituents was correlated with increased activity .

- Antifungal Studies : Another research focused on the antifungal properties of EMOB-derived compounds, demonstrating efficacy comparable to established antifungals like Nystatin .

Structure-Activity Relationship (SAR)

The biological activity of EMOB derivatives can often be explained through SAR studies:

- Nitro Substituents : Compounds containing nitro groups showed enhanced antibacterial activity.

- Ring Structures : The incorporation of pyrazole and pyrimidine rings increased the spectrum of activity against both bacteria and fungi.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

2-Ethoxymethylene-3-oxobutanenitrile has been utilized in the synthesis of various derivatives that exhibit antimicrobial properties. Research indicates that compounds derived from this nitrile demonstrate notable antibacterial and antifungal activities against standard strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 500 to 1000 µg/mL, showcasing their potential as new antimicrobial agents .

1.2 Synthesis of Heterocycles

The compound serves as a building block for synthesizing heterocyclic compounds with biological activity. For instance, it has been employed in the synthesis of substituted hydrazones and other derivatives that have shown promising results in biological assays . The ability to modify the structure of this compound allows for the exploration of new pharmacophores with enhanced efficacy.

Organic Synthesis Applications

2.1 Carbonyl Reactions

In organic synthesis, this compound acts as a mono-, di-, and trifunctional electrophile in carbonyl reactions. It is particularly useful in cyclization reactions and can function as a β-ketoester equivalent, facilitating the formation of complex molecular architectures . This property makes it a valuable reagent in the development of various organic compounds.

2.2 Synthesis of Pyrimidine Derivatives

The compound has been instrumental in synthesizing pyrimidine derivatives, which are known for their diverse biological activities. These derivatives have been screened for antibacterial and antifungal properties, further emphasizing the relevance of this compound in drug discovery .

Case Studies

3.1 Antimicrobial Screening

A study focused on the synthesis of novel derivatives from this compound demonstrated significant antibacterial activity. The derivatives were tested against various bacterial strains using the paper diffusion method to measure zones of inhibition. Results indicated that several synthesized compounds exhibited potent activity comparable to standard antibiotics like ciprofloxacin and vancomycin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | E. coli | 18 | 500 |

| 5c | S. aureus | 20 | 750 |

| 6e | Pseudomonas aeruginosa | 16 | 1000 |

3.2 Synthesis Pathways

Research has outlined various synthetic pathways involving this compound, showcasing its versatility as a synthetic intermediate. For instance, its reaction with different nucleophiles leads to a range of substituted products that can be further explored for biological activity .

特性

IUPAC Name |

(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIDVVGWAPYMC-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?

A1: this compound is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.

Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving this compound?

A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using this compound in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。